molecular formula C4H6O3S B018381 Propargyl mesylate CAS No. 16156-58-4

Propargyl mesylate

Cat. No. B018381
CAS RN: 16156-58-4
M. Wt: 134.16 g/mol
InChI Key: OWAHJGWVERXJMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propargyl mesylate involves the reaction of propargylic alcohols with methanesulfonyl chloride (mesyl chloride) in the presence of a base. This process is relatively straightforward, allowing for the preparation of propargyl mesylate under mild conditions. Propargylic alcohols, due to their distinct reactivity compared to simple alcohols and alkynes, serve as critical intermediates for the construction of complex molecular architectures, including six-membered heterocycles like pyridines and quinolines, through various synthetic strategies (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

The molecular structure of propargyl mesylate features a propargylic carbon linked to a mesylate group, which acts as a good leaving group in nucleophilic substitutions. This structure is pivotal for its reactivity, allowing it to undergo transformations such as cyclization and coupling reactions. The presence of the alkyne functionality adjacent to the mesylate group increases its electrophilic character, facilitating various chemical reactions.

Chemical Reactions and Properties

Propargyl mesylate is renowned for its involvement in the synthesis of nitrogen-containing heterocycles via regio- and chemoselective cyclization reactions. It acts as a versatile building block in the formation of various key medicinal heterocyclic compounds, demonstrating its utility in synthesizing complex molecules with potential pharmacological applications. The propargylic ureas derived from propargyl mesylate through these cyclization reactions serve as precursors for a wide array of heterocyclic compounds, showcasing its broad utility in synthetic organic chemistry (Farshbaf, Sreerama, Khodayari, & Vessally, 2018).

Scientific Research Applications

1. Catalytic Propargylic Substitution Reaction

  • Summary of Application : Propargyl mesylate plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The propargylic substitution reaction is one of the sought-after methods in the current scenario .
  • Methods of Application : The reaction optimization with respect to several leaving groups like OH, OTMS, OCOCH 3, OCOC (CH 3) 3, OCOCF 3, OCOCCl 3, OCOCH 2 Cl, OCO 2 Ph revealed that OH and OTMS were inefficient as leaving whereas OCOC (CH 3) 3, OCOCF 3, OCOCCl 3 were moderately good . Treatment of propargyl mesylate with aniline in the absence of Pd-catalyst afforded the propargylamine of opposite configuration to that of amine .
  • Results or Outcomes : The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .

2. Synthesis of Propargyl Derivatives

  • Summary of Application : Propargyl mesylate is used in the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
  • Methods of Application : Extensive computational studies have made it possible to predict stereoselectivities for the synthesis of alcohols using axially chiral bipyridine N, N ’-dioxides as catalysts . An efficient protocol for the synthesis of homopropargylic alcohols in moderate to good yields was reported that utilized propargylic carbonates .
  • Results or Outcomes : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

3. Propargylation Reaction

  • Summary of Application : Propargyl mesylate is used in the propargylation reaction, which serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
  • Methods of Application : The propargylation reaction involves the direct introduction of the propargyl moiety . In many examples, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
  • Results or Outcomes : The propargylation methodologies have been emphasized rather than the subsequent steps en route to more complex synthetic targets .

4. Synthesis of Propargylamine Derivatives

  • Summary of Application : Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
  • Methods of Application : The synthesis of propargylamine derivatives involves the treatment of propargyl mesylate with aniline in the absence of Pd-catalyst .
  • Results or Outcomes : The propargylamine derivatives have shown to have an antiapoptotic function, which makes them useful for symptomatic and neuroprotective treatment .

5. Propargylation Reaction

  • Summary of Application : Propargyl mesylate is used in the propargylation reaction, which serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
  • Methods of Application : The propargylation reaction involves the direct introduction of the propargyl moiety . In many examples, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
  • Results or Outcomes : The propargylation methodologies have been emphasized rather than the subsequent steps en route to more complex synthetic targets .

6. Synthesis of Propargylamine Derivatives

  • Summary of Application : Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
  • Methods of Application : The synthesis of propargylamine derivatives involves the treatment of propargyl mesylate with aniline in the absence of Pd-catalyst .
  • Results or Outcomes : The propargylamine derivatives have shown to have an antiapoptotic function, which makes them useful for symptomatic and neuroprotective treatment .

Safety And Hazards

Propargyl alcohol, a related compound, is known to be flammable and toxic if swallowed or inhaled . It can cause severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure . It is also fatal in contact with skin or if inhaled .

Future Directions

Propargyl compounds and their derivatives are used to synthesize heterocycles due to their special structure, the reactivity of the carbon–carbon triple bond, and the presence of oxygen/nitrogen heteroatom . The application of such propargyl compounds in the synthesis of many natural products and drugs is expected to be developed in the future .

properties

IUPAC Name

prop-2-ynyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c1-3-4-7-8(2,5)6/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAHJGWVERXJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308323
Record name propargyl mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl mesylate

CAS RN

16156-58-4
Record name 2-Propyn-1-ol, methanesulfonate
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Record name propargyl mesylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propynyl methanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
O Lepage, E Kattnig, A Fürstner - Journal of the American …, 2004 - ACS Publications
… The anti-configured chiral centers at C10 and C11 were formed by the palladium-catalyzed, Et 2 Zn-promoted addition of propargyl mesylate 12 to the functionalized aldehyde 11. The …
Number of citations: 179 pubs.acs.org
RK Dieter, N Chen, VK Gore - The Journal of Organic Chemistry, 2006 - ACS Publications
… c Yield of crude propargyl mesylate which was used without purification. d N-Boc … propargyl mesylate 3bR (81% ee). h The perfluorobenzoate propargyl ester was employed. …
Number of citations: 54 pubs.acs.org
JØLG Ruano, V Marcos, JØ Alemµn - Angew. Chem, 2008 - academia.edu
… A similar result was obtained by using the corresponding propargyl mesylate (2b) instead of bromide 2a as the starting material. The reaction of the [Li]– 1a with 2a at À788C yields the …
Number of citations: 30 www.academia.edu
T Konno, M Tanikawa, T Ishihara… - Collection of …, 2002 - cccc.uochb.cas.cz
… On the other hand, treatment of trifluoromethylated propargyl mesylate with stabilized carbanions derived from methyl acetoacetate, acetylacetone, and diethyl malonate afforded fluorine…
Number of citations: 12 cccc.uochb.cas.cz
K Ishigami, T Kato, K Akasaka, H Watanabe - Tetrahedron Letters, 2008 - Elsevier
… propargyl mesylate C and the known diyne B 7 by anti-S N 2′ coupling. The propargyl mesylate … In order to establish the direct coupling of the propargyl mesylate with the diyne, first of …
Number of citations: 8 www.sciencedirect.com
A Fürstner, E Kattnig, O Lepage - Journal of the American …, 2006 - ACS Publications
… of amphidinolide X featuring an anti-configured stereodiad at C.10 and C.11 was generated by a palladium-catalyzed, Et 2 Zn-promoted addition of the enantiopure propargyl mesylate …
Number of citations: 190 pubs.acs.org
BM Trost, BM O'Boyle - Journal of the American Chemical Society, 2008 - ACS Publications
… For synthesis of propargyl mesylate 7, we turned to our ProPhenol zinc alkynylation … only mesylation of the secondary propargyl alcohol to complete the propargyl mesylate (7). …
Number of citations: 64 pubs.acs.org
H Wu, Z Zheng, K Zhang, J Kajanus… - Angewandte Chemie …, 2023 - Wiley Online Library
… Propargyl mesylate bearing a cyclic substituent is equally well tolerated in reactions with … sp3)-Cl and olefin (3m-3s) on the propargyl mesylate side are well tolerated in the coupling with …
Number of citations: 4 onlinelibrary.wiley.com
W Zhang, H Ma, CC Li, WM Dai - Tetrahedron, 2019 - Elsevier
… We envisioned that the chiral propargyl mesylate 19 (Scheme 6) might be less susceptible … It was assumed that the dihydroxylated propargyl mesylate 20, once formed, underwent …
Number of citations: 11 www.sciencedirect.com
T Kato, K Ishigami, K Akasaka, H Watanabe - Tetrahedron, 2009 - Elsevier
… Intermediate A would be obtained from the propargyl mesylate C and the … the direct coupling of the propargyl mesylate with the diyne, … Now that the propargyl mesylate was obtained …
Number of citations: 11 www.sciencedirect.com

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